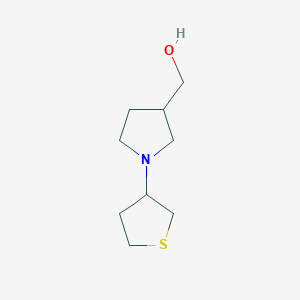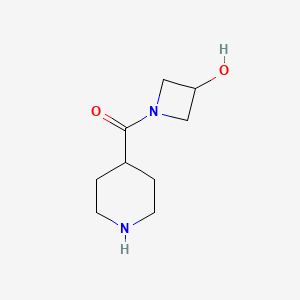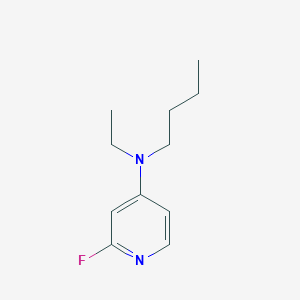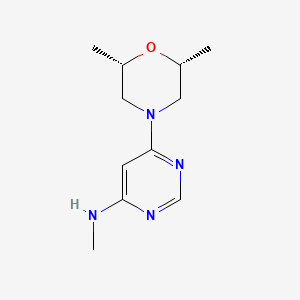
6-((2S,6R)-2,6-dimethylmorpholino)-N-methylpyrimidin-4-amine
Descripción general
Descripción
The compound is a derivative of 2,6-dimethylmorpholine . Morpholine derivatives are a class of compounds that have gained significant attention in scientific research due to their unique chemical properties and potential applications in various fields.
Chemical Reactions Analysis
The chemical reactions involving morpholine derivatives can be complex and depend on the specific substituents present on the morpholine ring . Without more specific information, it’s challenging to provide a detailed chemical reactions analysis for “6-((2S,6R)-2,6-dimethylmorpholino)-N-methylpyrimidin-4-amine”.Aplicaciones Científicas De Investigación
Ring Transformations in Heterocyclic Compounds
- A study by Hertog, Plas, Pieterse, and Streef (2010) explored the reactions of 6-substituted derivatives of 2-halogenopyridines, including compounds similar to the chemical , with potassium amide in liquid ammonia. They discovered unusual reactions involving meta-rearrangement and ring transformations, leading to the formation of compounds like 4-amino-2-methylpyrimidine (Hertog et al., 2010).
Synthesis of Furochromone Pyrimidine Derivatives
- Abu‐Hashem and Youssef (2011) synthesized new visnagen and khellin furochromone pyrimidine derivatives, including 6-[(4-Methoxy/4,9-dimethoxy)-7-methylfurochromen-5-ylideneamino]-2-thioxo-2,3-dihydropyrimidin-4-ones, which were screened for analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011).
Mannich Bases Synthesis Using Dimethylmorpholine
- Khullar and Chatten (1967) investigated the use of 2,6-dimethylmorpholine as an amine moiety in the Mannich reaction. They synthesized new Mannich bases using different ketones, contributing to the understanding of the applications of dimethylmorpholine derivatives in organic synthesis (Khullar & Chatten, 1967).
Optical Properties of Trisheterocyclic Systems
- Palion-Gazda et al. (2019) studied trisheterocyclic systems with electron-donating amino groups, including morpholine, to understand their thermal, redox, and UV-Vis absorption and emission properties. This research contributes to the field of material science and its potential applications in optoelectronics (Palion-Gazda et al., 2019).
Tautomeric Forms of Pyrimidin-4-One Derivatives
- Gerhardt, Tutughamiarso, and Bolte (2011) explored the tautomeric forms of pyrimidin-4-one derivatives, which are closely related to the compound . They focused on how these forms affect hydrogen-bonding interactions in co-crystals (Gerhardt et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-5-15(6-9(2)16-8)11-4-10(12-3)13-7-14-11/h4,7-9H,5-6H2,1-3H3,(H,12,13,14)/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGBKJKVUFQUJT-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2S,6R)-2,6-dimethylmorpholino)-N-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



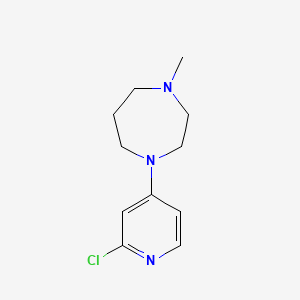
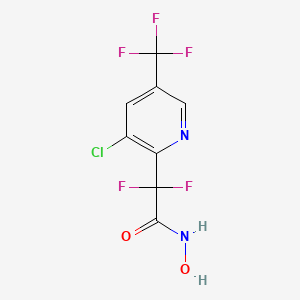


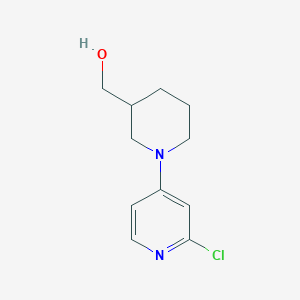
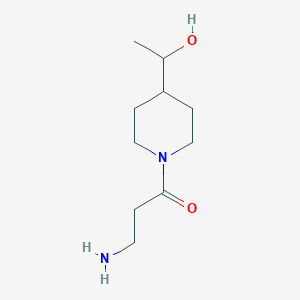
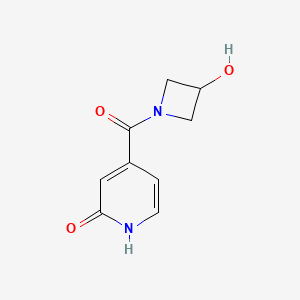
![2-[(2-Fluoropyridin-4-yl)(methyl)amino]ethan-1-ol](/img/structure/B1474559.png)


